molecular formula C12H13N3O5S2 B2834165 3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea CAS No. 431893-19-5

3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea

Cat. No.: B2834165
CAS No.: 431893-19-5
M. Wt: 343.37
InChI Key: HHPBJRNLBMDPNX-UHFFFAOYSA-N
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Description

3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea is a synthetic organic compound that features a thiourea group, a nitrobenzoyl moiety, and a thiolane ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiolane ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the sulfone group: Oxidation of the thiolane ring to introduce the sulfone group.

    Attachment of the nitrobenzoyl group: This step might involve acylation reactions using 4-nitrobenzoyl chloride.

    Formation of the thiourea group: Reaction of the intermediate with thiourea or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atoms.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiourea groups are often used as catalysts in organic synthesis.

    Materials Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

    Antimicrobial Agents: Potential use as antimicrobial or antifungal agents.

    Drug Development: Investigation as potential therapeutic agents due to their ability to interact with biological targets.

Industry

    Polymer Chemistry: Use in the synthesis of polymers with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea would depend on its specific application. Generally, compounds with thiourea groups can interact with biological molecules through hydrogen bonding and other interactions, affecting various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiourea Derivatives: Compounds with similar thiourea groups.

    Nitrobenzoyl Compounds: Compounds with nitrobenzoyl moieties.

    Sulfone-Containing Compounds: Compounds with sulfone groups.

Uniqueness

The unique combination of the thiourea group, nitrobenzoyl moiety, and sulfone-containing thiolane ring in 3-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrobenzoyl)thiourea may confer distinct chemical and biological properties, making it a compound of interest for various applications.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S2/c16-11(8-1-3-10(4-2-8)15(17)18)14-12(21)13-9-5-6-22(19,20)7-9/h1-4,9H,5-7H2,(H2,13,14,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPBJRNLBMDPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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